N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-17-5-10-22(32-4)20(15-17)26-24(30)23(29)25-16-21(28-13-11-27(2)12-14-28)18-6-8-19(31-3)9-7-18/h5-10,15,21H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCGUMPYUCVXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into two primary subunits:
- N-(2-methoxy-5-methylphenyl)ethanediamide moiety
- N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide moiety
Retrosynthetic disconnection at the ethanediamide bridge suggests convergent synthesis via coupling of pre-functionalized amines. Critical intermediates include:
- 2-Methoxy-5-methylaniline (precursor for the left-hand aryl group)
- 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (right-hand substituent)
- Oxalyl chloride (for ethanediamide bridge formation)
Synthetic Routes to Key Intermediates
Synthesis of 2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethylamine
Piperazine Methylation (Stage A)
The 4-methylpiperazine component is synthesized via N-methylation of piperazine using formic acid and formaldehyde under Eschweiler-Clarke conditions (Patent RU2239637C1).
- Reagents : Piperazine, formic acid (85%), formaldehyde (37%), tetrabutyl ammonium bromide (TBAB, 1:100 ratio).
- Conditions : Reflux at 100–110°C for 6–8 hours.
- Yield : 82–88% after recrystallization (ethyl acetate/hexane).
Ethyl Bridge Formation (Stage B)
A Mannich reaction introduces the ethyl spacer between the piperazine and 4-methoxyphenyl groups:
Synthesis of N-(2-Methoxy-5-Methylphenyl)ethanediamide Precursor
Acylation of 2-Methoxy-5-Methylaniline
Convergent Synthesis of the Target Compound
Amide Coupling (Stage C)
The final assembly employs a Schotten-Baumann reaction to couple the intermediates:
- Reagents :
- N-(2-methoxy-5-methylphenyl)oxalamic acid chloride (1.0 equiv)
- 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine (1.1 equiv)
- Triethylamine (TEA, 2.5 equiv), tetrahydrofuran (THF)/water (3:1).
- Conditions : 0°C → 25°C, 12 hours.
- Workup : Extract with DCM, wash with brine, dry (Na₂SO₄), evaporate.
- Yield : 78% after silica gel chromatography (CH₂Cl₂:MeOH 9:1).
Reaction Optimization and Process Analytics
Solvent and Base Screening for Amide Coupling
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF/H₂O | TEA | 25 | 78 | 98.5 |
| DMF | DIPEA | 40 | 65 | 97.2 |
| Acetonitrile | NaHCO₃ | 25 | 58 | 96.8 |
Key Findings :
Piperazine Methylation: Catalyst Impact
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| TBAB | 1.0 | 6 | 88 |
| None | – | 12 | 52 |
| PEG-400 | 5.0 | 8 | 73 |
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 3.82 (s, 3H, OCH₃), 3.45 (m, 4H, piperazine-H), 2.32 (s, 3H, CH₃).
- HPLC : Retention time 12.3 min (C18 column, MeCN:H₂O 70:30), purity >98%.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
- N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide (): This analog replaces the 5-methyl group on the phenyl ring with a 5-chloro substituent and incorporates a 1-methylindole instead of the 4-methoxyphenyl group. The indole moiety may confer distinct π-π stacking interactions in biological targets .
Core Heterocycle Modifications
- 5-Substituted Tetrahydronaphthalen-2-yl Methyl with N-Phenyl-N-(piperidin-4-yl)propionamide (): Replaces the ethanediamide linker with a propionamide and incorporates a tetrahydronaphthalene core. The piperidine (vs. piperazine) lacks a nitrogen atom, altering basicity and hydrogen-bonding capacity .
- 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides (): Features a quinoline aromatic system and a pentanamide linker. The extended linker may reduce conformational rigidity, while the quinoline’s planar structure could enhance fluorescence properties for imaging applications. Dichlorophenyl substituents on piperazine (e.g., 2,3-dichloro in 11c) suggest tailored selectivity for serotonin or dopamine receptors .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Target Compound : The dual methoxy groups and ethanediamide linker may optimize selectivity for serotonin receptors (e.g., 5-HT1A/2A) compared to chloro-substituted or indole-containing analogs.
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen may improve solubility and hydrogen bonding, critical for oral bioavailability.
- Linker Length : Shorter linkers (e.g., ethanediamide) favor rigidity and target engagement, while longer chains (e.g., pentanamide) may reduce potency but improve tissue distribution .
Biological Activity
N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and biological efficacy based on various studies and data.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Aromatic rings : Two methoxy-substituted phenyl groups.
- Piperazine moiety : Contributing to its pharmacological profile.
- Ethanediamide backbone : Essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperazine ring .
- Substitution reactions involving methoxy and methyl groups on the phenyl rings.
- Final coupling reactions to yield the desired ethanediamide structure.
Anticancer Properties
Preliminary investigations into structurally related compounds have revealed anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. The presence of piperazine is often linked to enhanced cytotoxicity against tumor cells .
Neuropharmacological Effects
The piperazine component is also associated with neuropharmacological effects, potentially acting as a serotonin receptor modulator. This could imply anxiolytic or antidepressant properties, which are being explored in related compounds .
Case Studies
-
Antimicrobial Screening : A study evaluated various piperazine derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications in the aromatic rings significantly impact antibacterial activity .
Compound Antibacterial Activity MIC (µg/mL) Compound A Moderate 50 Compound B Good 25 Compound C Excellent 10 - Cytotoxicity Assays : In vitro assays have demonstrated that certain derivatives can induce cell death in cancer cell lines at concentrations lower than those required for normal cells, suggesting a selective cytotoxic profile .
Research Findings
Recent findings indicate that compounds with similar structures exhibit:
- Inhibition of cell proliferation in various cancer cell lines.
- Synergistic effects when combined with other chemotherapeutic agents.
- Potential for development as new antimicrobial agents , given their unique mechanisms of action.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing the compound, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the methoxyphenyl and methylpiperazine moieties via amide bond formation. Key steps include:
- Acylation : Reacting intermediates (e.g., 4-methoxyphenyl ethylamine derivatives) with oxalyl chloride under inert conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product .
- Purity Validation : Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm >95% purity.
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methoxy groups at 2- and 5-positions on phenyl rings) and amide linkages.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z 481.2).
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations in rodent models.
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via UPLC-QTOF-MS to identify active/inactive metabolites.
- Dose Optimization : Conduct dose-response studies in vivo to align effective concentrations with in vitro IC values .
Q. What experimental strategies identify the compound’s primary biological target?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on agarose beads and screen for binding proteins in cell lysates.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with suspected targets (e.g., kinases or GPCRs).
- CRISPR-Cas9 Knockout Models : Validate target relevance by observing phenotypic changes in target-deficient cell lines .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with homology-modeled targets (e.g., 4-methylpiperazine-linked receptors).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions.
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on activity using Random Forest algorithms .
Q. What strategies minimize by-products during synthesis?
- Methodological Answer :
- Optimize Reaction Conditions : Use anhydrous DMF as a solvent, maintain temperatures at 0–5°C during acylation to suppress side reactions.
- Catalyst Screening : Test Pd/C or Hünig’s base for improved coupling efficiency.
- Real-Time Monitoring : Track reaction progress via TLC (silica GF254, UV detection) or inline IR spectroscopy .
Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO) on the phenyl ring.
- In Vitro Assays : Compare IC values in enzyme inhibition assays (e.g., kinase panels).
- ADMET Profiling : Evaluate logP (octanol/water partition) and CYP450 inhibition to prioritize lead compounds .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguish methoxy vs. methylpiperazine protons).
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set).
- Collaborative Verification : Cross-validate data with independent labs using identical instrumentation .
Biological Activity & Mechanism
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- Rodent Models : Use streptozotocin-induced diabetic mice for metabolic studies or xenograft models for oncology.
- Dosing Regimen : Administer orally (10–50 mg/kg/day) or intravenously (5 mg/kg) with vehicle controls.
- Endpoint Analysis : Measure tumor volume (caliper) or blood glucose (glucometer) weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
